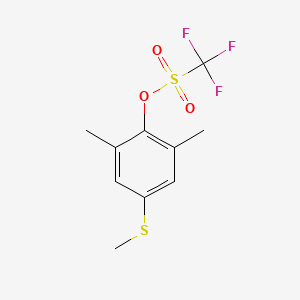
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:
- Dissolve 2,6-dimethyl-4-(methylsulfanyl)phenol in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Analyse Des Réactions Chimiques
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methylsulfanyl group, using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is primarily based on its ability to participate in nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone: This compound has a similar phenyl ring structure but lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methoxy-phenyl)-(2,4,6-trimethyl-phenyl)-methanone: This compound has different substituents on the phenyl ring, leading to different reactivity and applications.
The unique combination of the trifluoromethanesulfonate group with the methyl and methylsulfanyl substituents makes this compound particularly valuable in synthetic chemistry.
Propriétés
Numéro CAS |
57728-84-4 |
|---|---|
Formule moléculaire |
C10H11F3O3S2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(2,6-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-4-8(17-3)5-7(2)9(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
Clé InChI |
PJUQREGEONNLLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


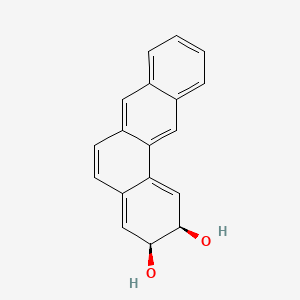
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
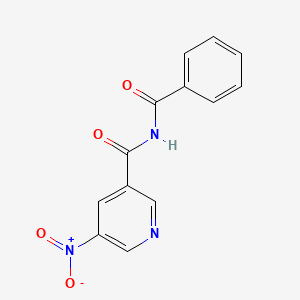
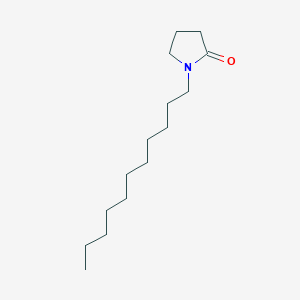
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
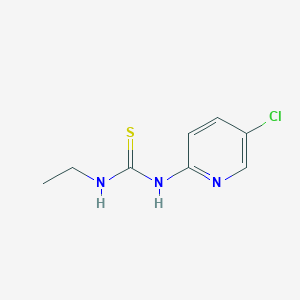

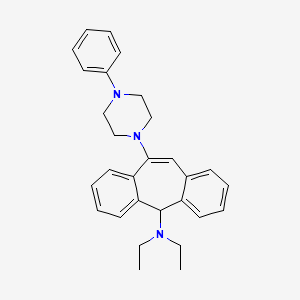


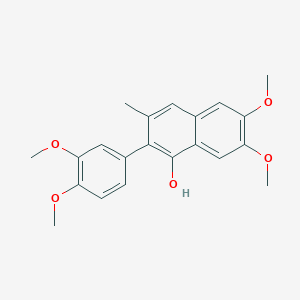
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
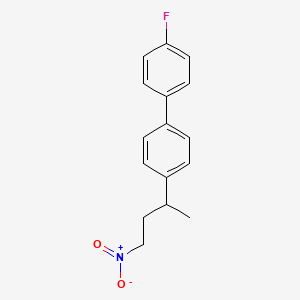
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
